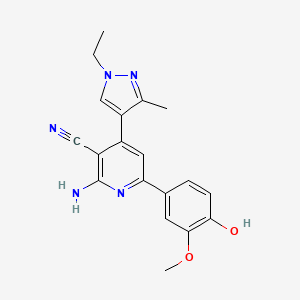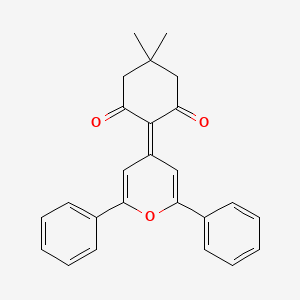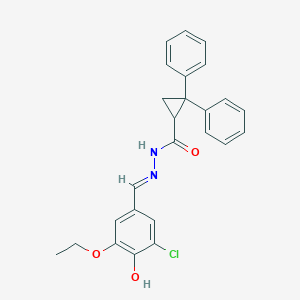![molecular formula C13H11N5O3 B6019881 2-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4(3H)-QUINAZOLINONE](/img/structure/B6019881.png)
2-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4(3H)-QUINAZOLINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinones and imidazoles. This compound is characterized by the presence of a quinazolinone core linked to a methyl-nitro-imidazole moiety. Quinazolinones are known for their diverse biological activities, while imidazoles are recognized for their broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring is synthesized by reacting glyoxal and ammonia, followed by nitration to introduce the nitro group.
Quinazolinone Core Formation: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves coupling the methyl-nitro-imidazole moiety with the quinazolinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include amino derivatives, substituted imidazoles, and cyclized products with enhanced biological activities .
Scientific Research Applications
2-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial DNA and enzymes involved in DNA replication.
Pathways Involved: It disrupts the DNA synthesis process, leading to cell death in bacteria and parasites.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole moiety.
Ornidazole: Used for its antiparasitic properties.
Uniqueness
2-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4(3H)-QUINAZOLINONE is unique due to its combined quinazolinone and imidazole structures, which confer enhanced biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2-methyl-5-nitroimidazol-1-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-8-14-6-12(18(20)21)17(8)7-11-15-10-5-3-2-4-9(10)13(19)16-11/h2-6H,7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLUEKKVLQVCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=NC3=CC=CC=C3C(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6019809.png)
![[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone;oxalic acid](/img/structure/B6019812.png)
![methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate](/img/structure/B6019818.png)

![3-[(Dimethylamino)methyl]-3-hydroxy-1-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B6019831.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B6019833.png)


![2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6019869.png)
![1-(3-chlorophenyl)-3-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}urea](/img/structure/B6019873.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B6019894.png)
![N',N'''-1,3-phenylenebis[N-(2,4-dichlorophenyl)urea]](/img/structure/B6019901.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6019902.png)
